Xaliproden

Vue d'ensemble

Description

Méthodes De Préparation

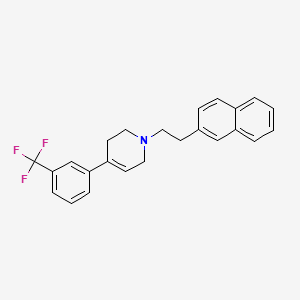

La synthèse de Xaliproden implique plusieurs étapes, commençant par la formation du cycle tétrahydropyridine. L'intermédiaire clé est la 1,2,3,6-tétrahydropyridine, qui est substituée sur l'azote par un groupe 2-(2-naphtyl)éthyle et en position 4 par un groupe 3-(trifluorométhyl)phényle . Les méthodes de production industrielle de this compound sont propriétaires et non divulguées publiquement.

Analyse Des Réactions Chimiques

Xaliproden subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.

Réduction : Il peut être réduit pour former différents dérivés réduits.

Substitution : This compound peut subir des réactions de substitution, en particulier au niveau des cycles aromatiques, pour former divers produits substitués.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers agents halogénants pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

Chimie : Il sert de composé modèle pour étudier le comportement des agonistes du récepteur de la 5-hydroxytryptamine 1A.

Médecine : Il a été étudié pour le traitement de maladies neurodégénératives comme la sclérose latérale amyotrophique et la maladie d'Alzheimer.

Mécanisme d'action

This compound exerce ses effets en agissant comme un agoniste du récepteur de la 5-hydroxytryptamine 1A. Il imite les effets des neurotrophines ou stimule leur synthèse, ce qui conduit à la différenciation et à la prolifération des cellules neuronales tout en inhibant la mort cellulaire neuronale . L'effet neuroprotecteur implique l'activation des voies de la protéine kinase activée en réponse aux mitogènes via la stimulation du récepteur de la 5-hydroxytryptamine 1A .

Applications De Recherche Scientifique

Introduction to Xaliproden

This compound is a small molecule compound initially developed by Sanofi for various neurodegenerative conditions, including amyotrophic lateral sclerosis (ALS) and Alzheimer's disease. It functions primarily as a 5-HT1A receptor agonist, which is believed to contribute to its neuroprotective and neurotrophic properties. Despite its promising mechanism of action, clinical trials have yielded mixed results, leading to the discontinuation of its development for certain applications.

Amyotrophic Lateral Sclerosis (ALS)

This compound has been investigated extensively for its potential benefits in treating ALS, a progressive neurodegenerative disease affecting motor neurons.

- Clinical Trials : Two pivotal Phase III trials were conducted to assess the efficacy and safety of this compound in ALS patients. These trials included a total of approximately 2000 participants, comparing this compound against placebo and riluzole, the only approved drug for ALS at the time. The studies aimed to evaluate primary endpoints such as time to death, tracheostomy, or permanent assisted ventilation .

- Findings : The results indicated that while this compound was well tolerated and showed some positive effects on pulmonary function, the overall survival benefit was not statistically significant. However, there were notable trends suggesting potential clinical benefits, particularly in the rate of decline in forced vital capacity (FVC) and functional scores .

| Study | Participants | Dosage | Primary Endpoint | Outcome |

|---|---|---|---|---|

| Study 1 | 867 | 1 mg or 2 mg daily | Time to DTP | No statistical significance but trends favoring this compound |

| Study 2 | 1210 | Same as above with riluzole | Time to VC<50% or DTP | No significant results but trends observed |

Alzheimer's Disease

This compound was also evaluated for its efficacy in Alzheimer's disease, focusing on cognitive function and neuroprotection.

- Clinical Trials : Two large-scale Phase III studies aimed to assess the impact of this compound on cognitive decline and brain atrophy in patients with mild-to-moderate Alzheimer's disease. These trials monitored changes over an 18-month period .

- Findings : Despite initial hopes, the studies failed to demonstrate sufficient efficacy in improving cognitive function or reducing brain atrophy compared to placebo. Consequently, the development program for Alzheimer's indications was halted due to these unfavorable outcomes .

| Study | Participants | Duration | Primary Endpoint | Outcome |

|---|---|---|---|---|

| EFC2946 | Not specified | 18 months | Cognitive function decline | Insufficient efficacy observed |

| EFC2724 | Not specified | 18 months | Brain atrophy reduction | No significant differences from placebo |

Cancer Pain Management

This compound has been explored for its potential role in managing peripheral sensory neuropathy induced by chemotherapy, particularly oxaliplatin.

- Clinical Trials : A Phase III trial was initiated to evaluate this compound's effectiveness in resolving chemotherapy-induced peripheral sensory neuropathy (PSN). The study aimed to measure recovery rates post-chemotherapy .

- Findings : Although the trial was terminated before completion, initial objectives included assessing patient-reported outcomes and recovery timelines from PSN . The specific effects of this compound on sensory recovery remain inconclusive due to the lack of completed data.

Mécanisme D'action

Xaliproden exerts its effects by acting as a 5-hydroxytryptamine 1A receptor agonist. It mimics the effects of neurotrophins or stimulates their synthesis, leading to neuronal cell differentiation and proliferation while inhibiting neuronal cell death . The neuroprotective effect involves the activation of mitogen-activated protein kinase pathways via stimulation of the 5-hydroxytryptamine 1A receptor .

Comparaison Avec Des Composés Similaires

Xaliproden est unique par rapport aux autres agonistes du récepteur de la 5-hydroxytryptamine 1A en raison de ses propriétés neurotrophiques et neuroprotectrices spécifiques. Les composés similaires comprennent :

Buspirone : Un autre agoniste du récepteur de la 5-hydroxytryptamine 1A utilisé principalement comme anxiolytique.

Tandospirone : Un agoniste du récepteur de la 5-hydroxytryptamine 1A ayant des propriétés anxiolytiques et antidépressives.

Gepirone : Un agoniste du récepteur de la 5-hydroxytryptamine 1A étudié pour ses effets antidépresseurs.

L'unicité de this compound réside dans ses effets neuroprotecteurs potentiels, qui ne sont pas aussi prononcés dans les autres composés similaires.

Activité Biologique

Xaliproden, also known as SR 57746A, is a compound that has garnered attention in the field of neuropharmacology due to its selective agonistic activity on the serotonin 5-HT1A receptors. This compound has been investigated for its potential therapeutic effects in various neurodegenerative conditions, particularly amyotrophic lateral sclerosis (ALS) and Alzheimer's disease (AD).

Biological Activity

Mechanism of Action

this compound acts as a full agonist at the 5-HT1A receptor, demonstrating high affinity for this receptor subtype (Ki = 2.0 nM) while exhibiting over 300-fold selectivity against other serotonin receptor subtypes (IC50 > 650 nM) . This selectivity is crucial for minimizing off-target effects and enhancing its therapeutic profile.

Neuroprotective Effects

Research indicates that this compound enhances motoneuron survival and promotes neurite outgrowth in vitro, displaying neurotrophic activity across several models of neurodegeneration in vivo . This suggests a potential role in supporting neuronal health and function in pathological conditions.

Amyotrophic Lateral Sclerosis (ALS)

Study Design and Results

Two significant randomized, double-blind, placebo-controlled clinical trials were conducted to assess the efficacy and safety of this compound in ALS patients:

- Study 1 involved 867 patients receiving either placebo or this compound at doses of 1 mg or 2 mg daily. The primary endpoints included time to death or need for permanent assisted ventilation. Although the primary outcomes did not achieve statistical significance, a notable trend was observed favoring the 2 mg group with a significant reduction in the rate of deterioration of forced vital capacity (FVC) by 30% (P=0.009) .

- Study 2 expanded this investigation to 1210 patients, with similar dosing regimens. While no significant results were reported, trends indicated a potential benefit from the lower dose (1 mg) compared to placebo .

Alzheimer's Disease

In a separate study focused on Alzheimer's disease, this compound was evaluated for its impact on cognitive function and brain atrophy over an 18-month period. The results indicated no significant differences between this compound and placebo groups regarding cognitive decline or hippocampal atrophy . However, safety assessments revealed a higher incidence of treatment-emergent adverse events (TEAEs) in the this compound group, particularly psychiatric disorders .

Summary of Clinical Efficacy

Safety Profile

The safety profile of this compound has raised concerns primarily due to its serotonergic effects. Common TEAEs included gastrointestinal disturbances, psychiatric symptoms, and cardiac events . Notably, there was an increased incidence of falls and agitation among patients treated with this compound compared to placebo .

Propriétés

Key on ui mechanism of action |

Xaliproden is an orally-active, synthetic, non-peptidic 5-hydroxytryptamine (5-HT) 1A receptor agonist with neurotrophic and neuroprotective activities. Although its mechanism of action is not fully understood, xaliproden appears to either mimic the effects of neurotrophins or stimulate their synthesis, thereby stimulating neuronal cell differentiation and proliferation and inhibiting neuronal cell death. The neuroprotective effect of this agent involves the activation of MAP kinase pathways via stimulation of the 5-HT1A receptor. |

|---|---|

Numéro CAS |

135354-02-8 |

Formule moléculaire |

C24H22F3N |

Poids moléculaire |

381.4 g/mol |

Nom IUPAC |

1-(2-naphthalen-2-ylethyl)-4-[3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine |

InChI |

InChI=1S/C24H22F3N/c25-24(26,27)23-7-3-6-22(17-23)20-11-14-28(15-12-20)13-10-18-8-9-19-4-1-2-5-21(19)16-18/h1-9,11,16-17H,10,12-15H2 |

Clé InChI |

WJJYZXPHLSLMGE-UHFFFAOYSA-N |

SMILES |

C1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC3=CC4=CC=CC=C4C=C3 |

SMILES canonique |

C1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC3=CC4=CC=CC=C4C=C3 |

Apparence |

Solid powder |

Key on ui other cas no. |

135354-02-8 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1-(2-(naphth-2-yl)ethyl)-4-(3-trifluoromethylphenyl)-1,2,5,6-tetrahydropyridine hydrochloride 1-(2-(naphth-2-yl)ethyl)-4-(trifluoromethylphenyl)-1,2,5,6-tetrahydropyridine hydrochloride SR 57746A SR-57746A SR57746A xaliproden xaliproden hydrochloride |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.